molecular formula C18H21NO2 B11747391 4-Acetyl-2-(2-tert-butyl-5-methylphenoxy) pyridine

4-Acetyl-2-(2-tert-butyl-5-methylphenoxy) pyridine

Cat. No.: B11747391
M. Wt: 283.4 g/mol
InChI Key: KDZGNCKMDGBOHN-UHFFFAOYSA-N
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Description

4-Acetyl-2-(2-tert-butyl-5-methylphenoxy) pyridine is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an acetyl group and a phenoxy group that contains tert-butyl and methyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Acetyl-2-(2-tert-butyl-5-methylphenoxy) pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-tert-butyl-5-methylphenoxy) pyridine with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete acetylation of the pyridine ring .

Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-Acetyl-2-(2-tert-butyl-5-methylphenoxy) pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or phenoxy groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction results in the formation of reduced pyridine derivatives.

Scientific Research Applications

4-Acetyl-2-(2-tert-butyl-5-methylphenoxy) pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(2-tert-butyl-5-methylphenoxy) pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes .

Comparison with Similar Compounds

4-Acetyl-2-(2-tert-butyl-5-methylphenoxy) pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-[2-(2-tert-butyl-5-methylphenoxy)pyridin-4-yl]ethanone

InChI

InChI=1S/C18H21NO2/c1-12-6-7-15(18(3,4)5)16(10-12)21-17-11-14(13(2)20)8-9-19-17/h6-11H,1-5H3

InChI Key

KDZGNCKMDGBOHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)C

Origin of Product

United States

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